A₂B Adenosine Receptor Antagonist Derivative Potency: 3-Fluorobenzyl vs. 4-Bromobenzyl Sulfonamide Series
The sulfonamide derivative synthesized from the 1-(3-fluorobenzyl)piperazine building block, 8-(4-(4-(3-fluorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione (ChEMBL484900 / BDBM50268150), antagonizes the human A₂B adenosine receptor with an IC₅₀ of 3.23 nM, measured as inhibition of NECA-induced calcium mobilization in human Jurkat T cells [1]. From the same pyrrolopyrimidin-6-yl benzenesulfonamide chemical series, the 4-bromobenzyl analog 6-(4-{[4-(4-bromobenzyl)piperazin-1-yl]sulfonyl}phenyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (compound 16) exhibits an A₂B IC₅₀ of 1 nM with 183-fold selectivity over A₁ and 12,660-fold selectivity over A₃ [2]. The 3.2-fold difference in A₂B potency between the 3-fluorobenzyl and 4-bromobenzyl analogs, combined with the distinct selectivity fingerprints conferred by each benzyl substituent, makes the 3-fluorobenzylpiperazine fragment the preferred reagent for programs optimizing balanced A₂B potency with a specific selectivity window.
| Evidence Dimension | A₂B adenosine receptor antagonist IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 3.23 nM (3-fluorobenzylpiperazine sulfonamide derivative) |
| Comparator Or Baseline | IC₅₀ = 1 nM (4-bromobenzylpiperazine sulfonamide derivative, compound 16) |
| Quantified Difference | 3.2-fold difference in A₂B potency; selectivity profiles diverge (4-Br analog: A₁ 183×, A₃ 12,660×) |
| Conditions | Human A₂B receptor; Jurkat T cells (NECA-induced Ca²⁺ mobilization) and radioligand binding (Esteve et al., 2006) |
Why This Matters
Procurement of the 3-fluorobenzylpiperazine building block enables access to a sub-5 nM A₂B antagonist chemotype with evidence of tunable selectivity, a differentiated profile from the 4-bromobenzyl congener that is critical for receptor-subtype-specific programs in immuno-oncology and inflammatory disease.
- [1] BindingDB Entry BDBM50268150. 8-(4-(4-(3-Fluorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione. IC₅₀: 3.23 nM. Antagonist activity at adenosine A₂B receptor in human Jurkat T cells. ChEMBL484900. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50268150 View Source
- [2] Esteve C, Nueda A, Díaz JL, Beleta J, Cárdenas A, Lozoya E, Cadavid MI, Loza MI, Ryder H, Vidal B. New pyrrolopyrimidin-6-yl benzenesulfonamides: potent A₂B adenosine receptor antagonists. Bioorg Med Chem Lett. 2006 Jul 15;16(14):3642-5. PMID: 16697192. Compound 16: 4-bromobenzyl analog, A₂B IC₅₀ = 1 nM, A₁ selectivity 183×, A₃ selectivity 12,660×. View Source
